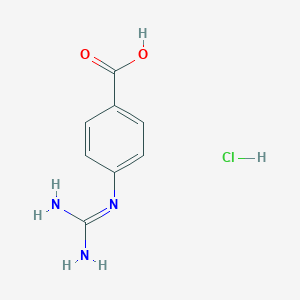

Clorhidrato de ácido 4-guanidinobenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Guanidinobenzoic acid hydrochloride is a guanidine derivative with the molecular formula C8H10ClN3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances and has notable biological activities.

Aplicaciones Científicas De Investigación

4-Guanidinobenzoic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

Biology: The compound is employed in enzyme inhibition assays and studies involving protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including inhibitors of serine proteases.

Mecanismo De Acción

Target of Action

The primary target of 4-Guanidinobenzoic acid hydrochloride is Complement factor B . Complement factor B is part of the alternate pathway of the complement system, which plays a crucial role in the immune response. It is cleaved by factor D into two fragments: Ba and Bb .

Mode of Action

It is known that the compound interacts with complement factor b

Biochemical Pathways

It has been found to play a role in the crystallization and grain growth of tin-lead perovskites . It serves as a preservative to effectively inhibit Sn2+ oxidation, owing to the strong binding between N-(carboxypheny)guanidine hydrochloride and tin (II) iodide and the elevated energy barriers for oxidation .

Result of Action

It has been found to play a role in the synthesis of human acrosin inhibitor 4′-acetaminophenyl 4-guanidinobenzoate hydrochloride . It also has a significant impact on the efficiency and stability of perovskite solar cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Guanidinobenzoic acid hydrochloride typically involves the reaction of para-aminobenzoic acid with cyanamide in the presence of hydrochloric acid. The process can be summarized as follows:

Starting Materials: Para-aminobenzoic acid and cyanamide.

Reaction Conditions:

Industrial Production Methods: Industrial production methods for 4-Guanidinobenzoic acid hydrochloride follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Guanidinobenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form corresponding reduced derivatives.

Substitution: The guanidine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives.

Comparación Con Compuestos Similares

4-Aminobenzoic acid: A precursor in the synthesis of 4-Guanidinobenzoic acid hydrochloride.

Guanidine hydrochloride: Shares the guanidine functional group but differs in its overall structure and applications.

Nafamostat mesilate: A related compound used as a serine protease inhibitor.

Uniqueness: 4-Guanidinobenzoic acid hydrochloride is unique due to its specific structure, which combines the guanidine group with a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of pharmaceutical agents and materials for advanced technologies .

Propiedades

Número CAS |

42823-46-1 |

|---|---|

Fórmula molecular |

C8H10ClN3O2 |

Peso molecular |

215.64 g/mol |

Nombre IUPAC |

4-(diaminomethylideneamino)benzoic acid;hydron;chloride |

InChI |

InChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H |

Clave InChI |

YETFLAUJROGBMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl |

SMILES canónico |

[H+].C1=CC(=CC=C1C(=O)O)N=C(N)N.[Cl-] |

| 42823-46-1 | |

Pictogramas |

Irritant |

Números CAS relacionados |

16060-65-4 (Parent) |

Sinónimos |

4-[(Aminoiminomethyl)amino]benzoic Acid Hydrochloride; p-Guanidinobenzoic Acid Hydrochloride; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Guanidinobenzoic acid hydrochloride used in the synthesis of other compounds?

A1: 4-Guanidinobenzoic acid hydrochloride serves as a key starting material for synthesizing various pharmaceutical compounds. For instance, it reacts with 6-Amidino-2-naphthol methanesulfonate to produce Nafamostat mesilate, an anti-pancreatitis drug []. This synthesis typically utilizes DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-Dimethylaminopyridine) as a catalyst []. In another example, it's used to create human acrosin inhibitor 4′-Acetaminophenyl 4-guanidinobenzoate hydrochloride through condensation with 4-acetaminophenol []. This reaction's efficiency can be optimized by carefully selecting the condensing agent, reaction time, and solvent [].

Q2: Beyond its use in pharmaceuticals, are there any other applications for 4-Guanidinobenzoic acid hydrochloride?

A2: Yes, recent research highlights its potential in material science, particularly in developing high-performance perovskite solar cells. 4-Guanidinobenzoic acid hydrochloride can act as a π-conjugated small-molecule cross-linker within the Pb-X framework of inorganic CsPbI2Br perovskites []. This cross-linking stiffens the structure, inhibiting ion migration and enhancing the material's stability against light and heat degradation [].

Q3: What are the solubility characteristics of 4-Guanidinobenzoic acid hydrochloride?

A3: Studies have investigated the solubility of 4-Guanidinobenzoic acid hydrochloride in various solvents at different temperatures. This information is crucial for optimizing reaction conditions during synthesis and understanding its behavior in different chemical environments [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)